cis-4-Methyl-2-pentene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73913. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-methylpent-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAQJENWWYGFSN-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90880651 | |

| Record name | 2-pentene, 4-methyl-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark yellow liquid; [Sigma-Aldrich MSDS], Clear colourless liquid, Fruity green aroma upon dilution | |

| Record name | cis-4-Methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methyl-cis-2-pentene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Slightly Soluble (in ethanol) | |

| Record name | 4-Methyl-cis-2-pentene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.6690-0.6730 | |

| Record name | 4-Methyl-cis-2-pentene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2167/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

244.0 [mmHg] | |

| Record name | cis-4-Methyl-2-pentene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

691-38-3, 4461-48-7 | |

| Record name | cis-4-Methyl-2-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-pentene, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-4-Methyl-2-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-pentene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pentene, 4-methyl-, (z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90880651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-methylpent-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-2-PENTENE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64K11W5U2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Methyl-2-pentene: Structural Formula and Bonding

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and bonding characteristics of cis-4-Methyl-2-pentene, an organic compound of interest in various chemical research domains. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Molecular Structure and Nomenclature

This compound, also known by its IUPAC name (2Z)-4-methylpent-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₆H₁₂.[1][2][3][4] Its structure features a five-carbon chain with a double bond originating at the second carbon and a methyl group attached to the fourth carbon. The "cis" or "(Z)" designation indicates that the higher priority groups on each carbon of the double bond are on the same side of the double bond plane. In this case, the methyl group on carbon-2 and the isopropyl group on carbon-3 are on the same side.

The connectivity of the atoms can be represented by the SMILES notation C/C=C\C(C)C.[5]

Chemical Bonding and Hybridization

The chemical bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds, which dictates its molecular geometry and reactivity.

-

sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This hybridization results from the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining p orbital on each of these carbons is unhybridized and oriented perpendicular to the plane of the sp² orbitals.

-

sp³ Hybridization: The other four carbon atoms (C1, C4, and the two methyl carbons of the isopropyl group) are sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.

-

Sigma (σ) Bonds: All single bonds in the molecule are σ bonds, formed by the head-on overlap of hybrid orbitals (sp³-sp³, sp³-sp², sp³-s) or a hybrid orbital and a hydrogen s orbital. These bonds have cylindrical symmetry around the bond axis, allowing for free rotation.

-

Pi (π) Bond: The second bond of the C=C double bond is a π bond, formed by the sideways overlap of the unhybridized p orbitals on the sp² hybridized carbon atoms.[6] This π bond is weaker than a σ bond and restricts rotation around the C=C axis, leading to the possibility of geometric isomerism (cis/trans or E/Z).[6] The electron density of the π bond is located above and below the plane of the σ bond framework.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol [2][3][4] |

| IUPAC Name | (2Z)-4-methylpent-2-ene[1] |

| CAS Number | 691-38-3[4] |

| Boiling Point | 57-58 °C[7] |

| Melting Point | -134.4 °C[7] |

| Density | 0.670 g/mL[8] |

| Refractive Index | 1.398[8] |

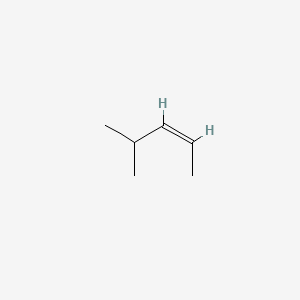

Structural Visualization

The following diagram illustrates the structural formula of this compound.

Experimental Protocols for Structural Elucidation

The determination of the structure of this compound and similar small organic molecules relies on a combination of spectroscopic techniques. Below are generalized methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][10]

Objective: To determine the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Methodology:

-

Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Data Acquisition: The sample is placed in an NMR spectrometer.

-

For ¹H NMR , a standard one-pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

-

Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) of the peaks are analyzed to deduce the structure. For this compound, one would expect distinct signals for the different types of protons and carbons, with the coupling constants in the ¹H NMR spectrum helping to confirm the cis stereochemistry of the double bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile compounds.[11][12]

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing further structural information.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Gas Chromatography:

-

A small volume of the sample is injected into the GC, where it is vaporized.

-

An inert carrier gas (e.g., helium or hydrogen) carries the vaporized sample through a heated capillary column.

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. This compound will elute at a specific retention time under a given set of conditions (e.g., temperature program, carrier gas flow rate).

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source (commonly using electron ionization), molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion.

-

-

Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for confirmation of the structure.

Logical Relationships in Structural Analysis

The following diagram illustrates the workflow for the structural elucidation of an unknown compound like this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. GC/MS method for short chain alkene? - Chromatography Forum [chromforum.org]

- 3. CAS 691-38-3: cis-4-methylpent-2-ene | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. PubChemLite - this compound (C6H12) [pubchemlite.lcsb.uni.lu]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. cis-4-methylpent-2-ene [stenutz.eu]

- 9. omicsonline.org [omicsonline.org]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. agilent.com [agilent.com]

An In-depth Technical Guide to the Physical and Chemical Properties of cis-4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Methyl-2-pentene, an alkene with the chemical formula C6H12, is a volatile organic compound of interest in various fields of chemical research and development.[1][2] Its specific stereochemistry, with the alkyl groups on the same side of the carbon-carbon double bond, influences its physical properties and chemical reactivity.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H12 | [1][2] |

| Molecular Weight | 84.16 g/mol | [1][2] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 56-58 °C | [1] |

| Melting Point | -134.4 °C | |

| Density | 0.670 - 0.686 g/mL at 20 °C | [1][4] |

| Refractive Index | 1.398 at 20 °C | [4] |

| Flash Point | -32 °C | |

| Solubility | Insoluble in water; Soluble in chloroform, alcohol, and benzene. | |

| Vapor Pressure | 244 mmHg at 25 °C |

Chemical Properties and Reactivity of this compound

| Property | Description | Reference |

| Stability | cis-isomers are generally less stable than their trans-counterparts due to steric hindrance.[3] | |

| Reactivity | The presence of a C=C double bond makes it susceptible to addition reactions.[5] | |

| Storage | Store in a well-ventilated place. Keep cool. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound via Catalytic Hydrogenation

This compound can be synthesized from 4-methyl-2-pentyne (B1585047) through catalytic hydrogenation using Lindlar's catalyst, which selectively produces the cis-alkene.[6]

Materials:

-

4-methyl-2-pentyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hydrogen gas

-

Hexane (solvent)

Procedure:

-

In a round-bottom flask, dissolve 4-methyl-2-pentyne in hexane.

-

Add a catalytic amount of Lindlar's catalyst to the solution.

-

Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

The filtrate contains the desired this compound.

Purification by Distillation

Due to its volatile nature, this compound can be purified by simple distillation.

Procedure:

-

Dry the crude product with a suitable drying agent, such as anhydrous calcium chloride.[1]

-

Set up a simple distillation apparatus.

-

Carefully heat the flask containing the dried crude product.

-

Collect the fraction that distills at the boiling point of this compound (56-58 °C).[1]

Characterization

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the volatile this compound. A capillary column, such as one with a nonpolar stationary phase like CP-Sil 5 CB, can be used.[7] The oven temperature can be programmed to start at a low temperature (e.g., 40°C) and ramp up to ensure separation from any impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, the sample should be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).[9] Given the volatility of the compound, the NMR tube should be properly capped.[10]

-

Sample Preparation: Dissolve a few milligrams of the purified product in approximately 0.6-0.7 mL of CDCl3. Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups. The spectrum of an alkene will show C-H stretching vibrations for the sp2 hybridized carbons typically between 3000 and 3100 cm⁻¹ and the C=C stretching vibration around 1640-1680 cm⁻¹.[12]

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[13]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For alkenes, the molecular ion peak is typically observed.[14] Fragmentation often occurs at the allylic position, leading to the formation of stable carbocations.[15]

Chemical Reactions of this compound

The double bond in this compound is the center of its reactivity, undergoing various addition and other reactions.

Addition Reactions

-

Halogenation: Reacts with halogens like chlorine (Cl2) to give 2,3-dichloro-4-methylpentane.[5]

-

Hydrohalogenation: Addition of hydrogen halides like HBr follows Markovnikov's rule, yielding 2-bromo-4-methylpentane (B50952) as the major product.[5][16][17][18]

Other Reactions

-

Allylic Bromination: Reaction with N-bromosuccinimide (NBS) leads to the formation of 4-bromo-4-methyl-2-pentene through a radical mechanism.

-

Oxidation: Dihydroxylation using osmium tetroxide (OsO4) results in the formation of cis-4-methyl-pentane-2,3-diol.[19]

-

Polymerization: 4-methyl-2-pentyne, a related alkyne, can be polymerized using various catalytic systems.[20] Poly(4-methyl-1-pentene) is a commercially important polymer.[21]

-

Metathesis: Cross-metathesis reactions of related alkenes have been studied, suggesting potential for similar reactivity with this compound.[22][23]

-

Catalytic Hydrogenation: Complete reduction of the double bond with hydrogen gas over a platinum or palladium catalyst yields 2-methylpentane.[24]

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Caption: Analytical workflow for the characterization of this compound.

Electrophilic Addition of HBr

Caption: Reaction pathway for the electrophilic addition of HBr to this compound.

References

- 1. This compound | 691-38-3 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. quora.com [quora.com]

- 4. cis-4-methylpent-2-ene [stenutz.eu]

- 5. quora.com [quora.com]

- 6. brainly.com [brainly.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

- 10. organomation.com [organomation.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Mass Spectra of Alkene - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 16. homework.study.com [homework.study.com]

- 17. Solved Reaction of 4-methyl-2-pentene (above) with HBr | Chegg.com [chegg.com]

- 18. brainly.com [brainly.com]

- 19. Solved write the reaction mechanism for the synthesis of | Chegg.com [chegg.com]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. homework.study.com [homework.study.com]

A Technical Guide to the Spectroscopic Analysis of cis-4-Methyl-2-pentene

This guide provides a comprehensive overview of the spectroscopic data for cis-4-Methyl-2-pentene, also known as (Z)-4-methylpent-2-ene.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties:

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

| Protons (Position) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CH₃) | ~ 1.6 - 1.7 | Doublet of doublets | ~ 6.5, ~1.5 |

| H-2 | ~ 5.2 - 5.4 | Doublet of quartets | ~ 11.0, ~6.5 |

| H-3 | ~ 5.3 - 5.5 | Doublet of doublets | ~ 11.0, ~9.5 |

| H-4 | ~ 2.5 - 2.7 | Multiplet | |

| H-5, H-6 (2 x CH₃) | ~ 0.9 - 1.0 | Doublet | ~ 6.8 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is based on typical values for similar structures.

| Carbon (Position) | Chemical Shift (ppm) |

| C-1 | ~ 12.5 |

| C-2 | ~ 124.0 |

| C-3 | ~ 135.0 |

| C-4 | ~ 25.5 |

| C-5, C-6 | ~ 22.5 |

Note: Data is compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy[7][8]

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3010 - 3030 | C-H Stretch | =C-H (Alkenyl) |

| ~ 2870 - 2960 | C-H Stretch | C-H (Alkyl) |

| ~ 1650 - 1660 | C=C Stretch | Alkene |

| ~ 1365 - 1385 | C-H Bend | -CH(CH₃)₂ (Isopropyl split) |

| ~ 690 - 730 | =C-H Bend | cis-disubstituted Alkene |

Note: The spectrum may show variations depending on the sampling method (e.g., neat liquid, gas phase, or solution).[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2]

| Mass-to-Charge Ratio (m/z) | Ion | Relative Intensity |

| 84 | [C₆H₁₂]⁺ (Molecular Ion) | High |

| 69 | [C₅H₉]⁺ | Moderate |

| 43 | [C₃H₇]⁺ (Isopropyl Cation) | High |

| 41 | [C₃H₅]⁺ (Allyl Cation) | High |

| 39 | [C₃H₃]⁺ | Moderate |

Note: The base peak may vary, but m/z 41 or 43 is typically very prominent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol (Liquid Sample)

-

Sample Preparation: For ¹H NMR, accurately weigh approximately 5-20 mg of this compound.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be required.[8]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the compound.[8][9]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is at least 4.5-5.0 cm to be within the detection region of the spectrometer coils.[9][10] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[10]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

-

Shimming and Tuning: Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral peaks.[8] The probe is then tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[8]

-

Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.[8]

FTIR Spectroscopy Protocol

Method A: Thin Film Between Salt Plates [11]

-

Plate Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.

-

Sample Application: Place a single drop of liquid this compound onto the center of one plate.

-

Sandwich Formation: Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[12]

-

Analysis: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Cleaning: After analysis, clean the plates thoroughly with a dry solvent like acetone (B3395972) and return them to the desiccator.[11]

Method B: Attenuated Total Reflectance (ATR) [12]

-

Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

-

Analysis: Acquire the spectrum. For volatile liquids, a pressure arm may be gently lowered over the sample to slow evaporation.[13]

-

Cleaning: Clean the crystal surface with a soft tissue soaked in an appropriate solvent (e.g., isopropanol).[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This technique is ideal for volatile compounds like this compound.[14][15]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample.

-

Chromatographic Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under the given conditions.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment in a reproducible manner.

-

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.[16]

Visualizations

The following diagrams illustrate the relationships between spectroscopic techniques and a typical experimental workflow.

Caption: Relationship between spectroscopic methods and structural information.

Caption: A generalized workflow for spectroscopic analysis of a chemical sample.

References

- 1. 4-Methyl-2-pentene, (2Z)- | C6H12 | CID 5326159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentene, 4-methyl-, (Z)- [webbook.nist.gov]

- 3. cis-4-methylpent-2-ene [stenutz.eu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound(691-38-3) 13C NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. 2-Pentene, 4-methyl-, (Z)- [webbook.nist.gov]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. How to make an NMR sample [chem.ch.huji.ac.il]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 15. dem.ri.gov [dem.ri.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of cis-4-Methyl-2-pentene from 4-methyl-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-4-Methyl-2-pentene from 4-methyl-1-pentyne (B1581292). The primary method detailed is the partial catalytic hydrogenation of the terminal alkyne, a fundamental transformation in organic synthesis. This document outlines the reaction principles, catalyst selection, experimental protocols, and product characterization.

Introduction

The selective synthesis of cis-alkenes is a crucial process in organic chemistry, as the stereochemistry of the double bond can significantly impact the biological activity and physical properties of a molecule. The conversion of alkynes to cis-alkenes is most commonly achieved through partial hydrogenation using a "poisoned" catalyst. This guide focuses on the application of this methodology to the synthesis of this compound, a valuable building block in various synthetic pathways.

Reaction Principle: Partial Catalytic Hydrogenation

The synthesis of this compound from 4-methyl-1-pentyne is accomplished via a partial catalytic hydrogenation reaction.[1] This process involves the addition of one equivalent of hydrogen gas (H₂) across the triple bond of the alkyne in the presence of a specialized catalyst. The key to achieving the desired cis-stereochemistry and preventing over-reduction to the corresponding alkane (4-methylpentane) lies in the use of a deactivated or "poisoned" catalyst.[1][2]

The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne molecule as it is adsorbed onto the catalyst surface.[3] This concerted addition results in the exclusive formation of the cis-alkene.

Catalyst Selection

Two primary catalyst systems are widely employed for the stereoselective reduction of alkynes to cis-alkenes: Lindlar's catalyst and P-2 catalyst (Nickel Boride).

3.1. Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and deactivated with a poison such as lead acetate (B1210297), lead(II) oxide, and quinoline (B57606).[1][3] The poison selectively deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene to an alkane.[1] Quinoline also serves to enhance the selectivity of the catalyst.[3]

3.2. P-2 Catalyst (Nickel Boride)

An effective alternative to Lindlar's catalyst is the P-2 catalyst, which is a form of nickel boride (Ni₂B).[3][4] This catalyst is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165).[1] The P-2 catalyst also promotes the syn-addition of hydrogen to alkynes, yielding cis-alkenes with high selectivity.[5] It is often considered a more convenient and sometimes more efficient alternative to Lindlar's catalyst.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both Lindlar's catalyst and P-2 catalyst.

4.1. Synthesis using Lindlar's Catalyst

This protocol is a representative procedure based on established methods for the partial hydrogenation of terminal alkynes.

Materials:

-

4-methyl-1-pentyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Anhydrous solvent (e.g., ethanol (B145695), ethyl acetate, or hexane)

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

-

Celite or another filtration aid

Equipment:

-

Two- or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet adapter

-

Hydrogen balloon or gas cylinder with regulator

-

Septa

-

Syringes and needles

-

Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (typically 5-10 mol% relative to the alkyne). The flask is sealed with septa and flushed with an inert gas.

-

Solvent and Reagent Addition: Anhydrous solvent is added to the flask via syringe, followed by the addition of a small amount of quinoline (typically of equal mass to the catalyst). 4-methyl-1-pentyne is then added to the stirred suspension.

-

Hydrogenation: The inert gas atmosphere is replaced with hydrogen gas (using a hydrogen-filled balloon or by connecting to a regulated hydrogen cylinder). The reaction mixture is stirred vigorously at room temperature (or cooled to 0 °C for more sensitive substrates).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the uptake of hydrogen gas. The reaction should be stopped as soon as the starting alkyne has been consumed to prevent over-reduction.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of fresh solvent.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be purified by simple distillation to yield pure this compound.

4.2. Synthesis using P-2 Catalyst (Nickel Boride)

This protocol describes the in situ preparation of the P-2 catalyst followed by the hydrogenation reaction.

Materials:

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Anhydrous ethanol

-

4-methyl-1-pentyne

-

Hydrogen gas (H₂)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

Same as for the Lindlar's catalyst procedure.

Procedure:

-

Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere, nickel(II) acetate tetrahydrate is dissolved in anhydrous ethanol. A solution of sodium borohydride in ethanol is then added dropwise with vigorous stirring. A fine black precipitate of the P-2 catalyst will form.

-

Hydrogenation: The flask is then purged with hydrogen gas, and 4-methyl-1-pentyne is added to the catalyst suspension. The reaction is stirred under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring and Work-up: The reaction is monitored and worked up in the same manner as described for the Lindlar's catalyst procedure.

-

Purification: The crude product is purified by distillation.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 4-methyl-1-pentyne | 4-Methylpent-1-yne | C₆H₁₀ | 82.14 | 56 | 0.666 |

| This compound | (Z)-4-Methylpent-2-ene | C₆H₁₂ | 84.16 | 58 | 0.670 |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~5.31 | m | =CH | |

| ¹H | ~5.21 | m | =CH | |

| ¹H | ~2.62 | m | -CH(CH₃)₂ | |

| ¹H | ~1.61 | d | ~6.8 | =CH-CH₃ |

| ¹H | ~0.94 | d | ~6.8 | -CH(CH₃)₂ |

| ¹³C | ~134.1 | =CH | ||

| ¹³C | ~123.4 | =CH | ||

| ¹³C | ~28.7 | -CH(CH₃)₂ | ||

| ¹³C | ~22.6 | -CH(CH₃)₂ | ||

| ¹³C | ~12.3 | =CH-CH₃ |

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.[6][7]

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for the hydrogenation.

Conclusion

The partial catalytic hydrogenation of 4-methyl-1-pentyne using Lindlar's catalyst or P-2 catalyst is a reliable and stereoselective method for the synthesis of this compound. Careful selection of the catalyst and control of reaction conditions are paramount to achieving high yields and selectivities, preventing the formation of the corresponding alkane. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of an alkyne using the Lindlar catalyst, a reaction pre... | Study Prep in Pearson+ [pearson.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Khan Academy [khanacademy.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. This compound(691-38-3) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(691-38-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Reactivity of the Double Bond in cis-4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the double bond in cis-4-Methyl-2-pentene, a key intermediate in organic synthesis. The strategic location of the double bond and the influence of its alkyl substituents dictate its reactivity, primarily through electrophilic addition reactions. This document details the mechanisms, experimental protocols, and product characterization for several key transformations, offering valuable insights for the synthesis of novel chemical entities.

Introduction to the Reactivity of this compound

This compound is an alkene with the molecular formula C₆H₁₂. The presence of a carbon-carbon double bond makes it a nucleophilic substrate, susceptible to attack by electrophiles. The "cis" configuration of the alkyl groups on the double bond influences the stereochemical outcome of addition reactions. The primary reactions involving the double bond include hydrogenation, halogenation, hydrohalogenation, ozonolysis, epoxidation, and dihydroxylation. Understanding the nuances of these reactions is critical for controlling product formation and stereochemistry in synthetic applications.

Key Reactions and Mechanisms

The reactivity of the double bond in this compound is dominated by addition reactions. The general mechanism involves the breaking of the π bond and the formation of two new σ bonds to the carbons of the original double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield the saturated alkane, 2-methylpentane. This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel. The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

Reaction: this compound + H₂ --(Catalyst)--> 2-Methylpentane

**Experimental Protocol: Catalytic Hydrogenation using Adams' Catalyst (PtO₂) **

A general procedure for the catalytic hydrogenation of an alkene using Adams' catalyst (platinum dioxide) is as follows:

-

Catalyst Activation: In a hydrogenation vessel, a catalytic amount of Adams' catalyst (PtO₂) is added to a suitable solvent (e.g., ethanol (B145695) or acetic acid). The vessel is then purged with hydrogen gas. The PtO₂ is reduced in situ by the hydrogen to form finely divided platinum metal, the active catalyst.

-

Reaction Mixture: The alkene, this compound, is dissolved in the solvent and added to the activated catalyst suspension.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically at a pressure of 1-4 atmospheres, and agitated at room temperature.

-

Monitoring: The reaction progress is monitored by the uptake of hydrogen or by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, 2-methylpentane.

-

Purification: If necessary, the product can be purified by distillation.

Quantitative Data: Hydrogenation

| Product | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 2-Methylpentane | PtO₂ (Adams' Catalyst) | Ethanol | 25 | 1-4 | >95 |

| 2-Methylpentane | Pd/C | Methanol | 25 | 1 | >95 |

| 2-Methylpentane | Raney Nickel | Ethanol | 25-50 | 1-5 | >90 |

Product Characterization: 2-Methylpentane

| Spectroscopic Data | Key Features |

| ¹H NMR | Complex multiplets in the alkane region (~0.8-1.6 ppm). |

| ¹³C NMR | Signals corresponding to the six carbon atoms of the alkane chain. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 86, with characteristic fragmentation patterns for alkanes. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations just below 3000 cm⁻¹. |

Halogenation

Halogenation involves the addition of halogens (typically Br₂ or Cl₂) across the double bond. The reaction of this compound with bromine (Br₂) yields 2,3-dibromo-4-methylpentane. This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. The result is an anti-addition, where the two bromine atoms add to opposite faces of the original double bond.

Reaction: this compound + Br₂ → (2R,3S)- and (2S,3R)-2,3-dibromo-4-methylpentane (a racemic mixture)

Experimental Protocol: Bromination

-

Reaction Setup: this compound is dissolved in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light to prevent radical reactions.

-

Reagent Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution at a low temperature (typically 0 °C) with stirring. The disappearance of the red-brown color of bromine indicates its consumption.

-

Quenching: After the addition is complete, the reaction can be quenched by adding a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

-

Work-up: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography.

Quantitative Data: Bromination

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 2,3-Dibromo-4-methylpentane | Br₂ | CH₂Cl₂ | 0 | Typically high (>90%) |

Product Characterization: 2,3-Dibromo-4-methylpentane

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals for the methine protons adjacent to the bromine atoms will be downfield shifted. |

| ¹³C NMR | Signals for the carbons bonded to bromine will be shifted downfield. |

| Mass Spectrometry (MS) | Characteristic isotopic pattern for a dibrominated compound. |

Hydrohalogenation

The addition of hydrogen halides (HBr, HCl, HI) to this compound follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. In the case of this compound, two carbocation intermediates (secondary and tertiary) can be formed, leading to a mixture of products. The major product will be derived from the more stable tertiary carbocation.[1]

Reaction: this compound + HBr → 2-Bromo-2-methylpentane (major) + 3-Bromo-2-methylpentane (minor)

Experimental Protocol: Hydrobromination

-

Reaction Setup: this compound is dissolved in a suitable solvent, which can be a non-participating solvent like a hydrocarbon or a protic solvent like acetic acid.

-

Reagent Addition: Gaseous HBr is bubbled through the solution, or a solution of HBr in acetic acid is added. The reaction is typically run at a low temperature to minimize side reactions.

-

Monitoring: The reaction progress is monitored by TLC or GC.

-

Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution to neutralize excess acid, then with water and brine, and finally dried.

-

Purification: The solvent is evaporated, and the product mixture is purified and separated by distillation or chromatography.

Quantitative Data: Hydrobromination

| Product | Reagent | Solvent | Temperature (°C) | Product Ratio (Major:Minor) |

| 2-Bromo-2-methylpentane | HBr | Acetic Acid | 0 | Varies, typically favoring the Markovnikov product |

| 3-Bromo-2-methylpentane |

Product Characterization: 2-Bromo-4-methylpentane (from 4-methyl-1-pentene, analogous)

| Spectroscopic Data | Key Features |

| ¹H NMR | The proton on the carbon bearing the bromine will be downfield. |

| ¹³C NMR | The carbon attached to the bromine will be significantly downfield. |

| Mass Spectrometry (MS) | Molecular ion peak and characteristic isotopic pattern for a monobrominated compound. |

| Infrared (IR) Spectroscopy | C-Br stretching vibration in the fingerprint region. |

Ozonolysis

Ozonolysis cleaves the double bond and replaces it with two carbonyl groups. The reaction of this compound with ozone, followed by a reductive workup (e.g., with zinc in acetic acid or dimethyl sulfide), yields acetaldehyde (B116499) and 3-methyl-2-butanone. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (ozonide). The workup cleaves the ozonide to give the final carbonyl products.

Reaction:

-

This compound + O₃ → Ozonide intermediate

-

Ozonide intermediate + Reductive Workup → Acetaldehyde + 3-Methyl-2-butanone

Experimental Protocol: Ozonolysis with Reductive Workup

-

Ozonolysis: A solution of this compound in an inert solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). Ozone gas is bubbled through the solution until a blue color persists, indicating the presence of excess ozone.

-

Purging: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

-

Reductive Workup: A reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, is added to the cold solution. The mixture is allowed to warm to room temperature.

-

Work-up: The reaction mixture is filtered to remove any solids. If an aqueous workup is needed, water is added, and the product is extracted with an organic solvent. The organic layer is then washed and dried.

-

Purification: The solvent is removed, and the resulting aldehydes and/or ketones are purified by distillation or chromatography.

Quantitative Data: Ozonolysis

| Products | Workup | Solvent | Temperature (°C) | Yield (%) |

| Acetaldehyde, 3-Methyl-2-butanone | Zn/CH₃COOH | CH₂Cl₂ | -78 | Good to high |

Epoxidation

Epoxidation is the reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is a syn-addition of an oxygen atom to the double bond. For this compound, this results in the formation of cis-4-methyl-2,3-epoxypentane.

Reaction: this compound + m-CPBA → cis-4-Methyl-2,3-epoxypentane + m-Chlorobenzoic acid

Experimental Protocol: Epoxidation with m-CPBA

-

Reaction Setup: this compound is dissolved in an aprotic solvent like dichloromethane (CH₂Cl₂) in a flask.

-

Reagent Addition: A solution of m-CPBA in the same solvent is added portion-wise or dropwise to the alkene solution, typically at room temperature or 0 °C. The reaction is often monitored by TLC to follow the consumption of the starting material.

-

Work-up: After the reaction is complete, the mixture is washed with a solution of sodium sulfite (B76179) to destroy excess peroxy acid, followed by washing with a sodium bicarbonate solution to remove the carboxylic acid byproduct, and finally with brine. The organic layer is then dried over an anhydrous drying agent.

-

Purification: The solvent is evaporated, and the crude epoxide can be purified by distillation or chromatography.

Quantitative Data: Epoxidation

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| cis-4-Methyl-2,3-epoxypentane | m-CPBA | CH₂Cl₂ | 0-25 | Typically good to high |

Product Characterization: cis-4-Methyl-2,3-epoxypentane

| Spectroscopic Data | Key Features |

| ¹H NMR | Characteristic signals for the protons on the epoxide ring. |

| ¹³C NMR | Signals for the carbons of the epoxide ring appear in a distinct region. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the addition of one oxygen atom. |

Dihydroxylation

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. The stereochemical outcome can be controlled to be either syn or anti.

-

Syn-dihydroxylation: This is achieved using reagents like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups being on the same side of the original double bond. For this compound, this yields (2R,3R)- and (2S,3S)-4-methylpentane-2,3-diol as a racemic mixture.

-

Anti-dihydroxylation: This is a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in the two hydroxyl groups being on opposite sides. For this compound, this would yield (2R,3S)- and (2S,3R)-4-methylpentane-2,3-diol (a meso compound).

Experimental Protocol: Syn-Dihydroxylation with Cold, Alkaline KMnO₄

-

Reaction Setup: this compound is dissolved in a suitable solvent mixture, often acetone (B3395972) and water, and cooled in an ice bath. A base, such as sodium hydroxide, is added.

-

Reagent Addition: A cold, aqueous solution of potassium permanganate is added slowly with vigorous stirring. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Work-up: Once the reaction is complete, the excess permanganate is quenched with a reducing agent like sodium bisulfite. The manganese dioxide is removed by filtration. The filtrate is then extracted with an organic solvent.

-

Purification: The organic extracts are combined, dried, and the solvent is evaporated to give the crude diol, which can be purified by crystallization or chromatography.

Experimental Protocol: Anti-Dihydroxylation

-

Epoxidation: First, this compound is converted to cis-4-methyl-2,3-epoxypentane as described in the epoxidation protocol.

-

Ring-Opening: The isolated epoxide is then dissolved in a solvent mixture, typically containing water, and a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄) is added. The mixture is stirred until the epoxide is consumed.

-

Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed.

-

Purification: The resulting diol is purified by crystallization or chromatography.

Conclusion

The double bond in this compound serves as a versatile functional handle for a variety of important chemical transformations. The electrophilic addition reactions discussed herein provide pathways to a range of functionalized products, including alkanes, dihalides, alkyl halides, carbonyl compounds, epoxides, and diols. A thorough understanding of the reaction mechanisms, stereochemistry, and experimental conditions is paramount for researchers and drug development professionals to effectively utilize this compound as a building block in the synthesis of complex molecules. The provided protocols and data serve as a foundational guide for the practical application of these reactions.

References

An In-depth Technical Guide to the Stereoisomerism of 4-methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomerism of 4-methyl-2-pentene (B213027). The presence of both a carbon-carbon double bond capable of geometric isomerism and a chiral center gives rise to a fascinating case of stereochemical complexity. This document will delve into the structural nuances of the four resulting stereoisomers, present available physicochemical data, and outline experimental methodologies for their synthesis and analysis, crucial for professionals in chemical research and pharmaceutical development.

Introduction to the Stereoisomerism of 4-methyl-2-pentene

4-methyl-2-pentene is an alkene with the chemical formula C₆H₁₂. Its structure contains two key features that result in stereoisomerism:

-

A double bond between carbons 2 and 3: This allows for cis/trans (or Z/E) isomerism, depending on the spatial arrangement of the substituents on the double-bonded carbons.

-

A chiral center at carbon 4: This carbon is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and the vinyl group), leading to the existence of enantiomers (R/S configurations).

The combination of these two stereogenic elements results in a total of four distinct stereoisomers for 4-methyl-2-pentene:

-

(R)-(E)-4-methyl-2-pentene

-

(S)-(E)-4-methyl-2-pentene

-

(R)-(Z)-4-methyl-2-pentene

-

(S)-(Z)-4-methyl-2-pentene

The (E)-isomers are also commonly referred to as trans-4-methyl-2-pentene, and the (Z)-isomers as cis-4-methyl-2-pentene.[1] The pairs of (R/S)-isomers for each geometric configuration are enantiomers, while the relationship between, for example, (R)-(E)-4-methyl-2-pentene and (R)-(Z)-4-methyl-2-pentene is that of diastereomers.

Physicochemical Properties of 4-methyl-2-pentene Stereoisomers

The different spatial arrangements of the atoms in these stereoisomers lead to variations in their physical properties. While data for all four individual stereoisomers is not extensively available in the literature, the properties of the cis and trans diastereomers have been characterized. A critical property for the enantiomers, specific optical rotation, is not readily found in published literature for 4-methyl-2-pentene.

| Property | (Z)-4-methyl-2-pentene (cis) | (E)-4-methyl-2-pentene (trans) |

| Molecular Weight ( g/mol ) | 84.16 | 84.16 |

| CAS Number | 691-38-3[2] | 674-76-0[3] |

| Boiling Point (°C) | 57-58[4] | 58.6[5] |

| Melting Point (°C) | -134.4[6] | -140.8[5] |

| Density (g/mL) | 0.686 (at 20°C)[4] | Not specified |

| Refractive Index | 1.398[7] | 1.388[8] |

| Specific Optical Rotation (--INVALID-LINK--) | Not Available | Not Available |

Experimental Protocols

Synthesis of Stereoisomers

3.1.1. Synthesis of (Z)-4-methyl-2-pentene (cis isomer)

A common strategy for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. For the synthesis of this compound, the starting material would be 4-methyl-2-pentyne (B1585047).

Protocol Outline:

-

Reaction Setup: A reaction vessel is charged with 4-methyl-2-pentyne and a suitable solvent (e.g., hexane (B92381) or ethanol).

-

Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is added to the mixture.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a pressurized system).

-

Monitoring: The reaction is carefully monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

-

Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product is purified by distillation to obtain pure (Z)-4-methyl-2-pentene.

3.1.2. Synthesis of (E)-4-methyl-2-pentene (trans isomer)

The synthesis of trans-alkenes can be achieved through various methods, including the Birch reduction of alkynes or via elimination reactions. An E2 elimination from a suitable alkyl halide can be employed.

Protocol Outline:

-

Starting Material: A suitable precursor would be a 4-methyl-2-pentyl derivative with a good leaving group, such as 2-bromo-4-methylpentane.

-

Reaction Conditions: The alkyl halide is treated with a sterically hindered strong base, such as potassium tert-butoxide (KOtBu), in a non-polar solvent like DMSO. The bulky base favors the formation of the less sterically hindered trans-alkene (Zaitsev's rule may be considered, but the steric hindrance of the base is key for favoring the trans product).

-

Workup: The reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

-

Purification: The organic layer is dried and the solvent evaporated. The resulting crude product is then purified by distillation.

3.1.3. Enantioselective Synthesis

Separation and Analysis of Stereoisomers

3.2.1. Separation of Geometric Isomers

The cis and trans isomers of 4-methyl-2-pentene can be separated and analyzed using Gas Chromatography (GC). Their different boiling points and polarities allow for their resolution on a suitable GC column.

Illustrative GC Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).

-

Injector Temperature: 200 °C

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

Carrier Gas: Helium or Nitrogen.

Under these conditions, the lower boiling point isomer would typically elute first.

3.2.2. Separation of Enantiomers

The separation of the (R) and (S) enantiomers requires a chiral environment. This is typically achieved using Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography.

Chiral HPLC Protocol Outline:

-

Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating non-polar enantiomers.

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation.

-

Flow Rate: A typical flow rate would be in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a low wavelength (around 210 nm) or a Refractive Index (RI) detector can be used.

3.2.3. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-methyl-2-pentene due to the different chemical environments of the protons and carbons.

¹H and ¹³C NMR Data:

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| (Z)-4-methyl-2-pentene | H on C2: ~5.31, H on C3: ~5.21, H on C4: ~2.62, H on C1: ~1.61, H on C5/C6: ~0.94[9] | C1: 16.5, C2: 125.0, C3: 130.0, C4: 31.5, C5/C6: 22.5 (Approximate values) |

| (E)-4-methyl-2-pentene | H on C2: ~5.3, H on C3: ~5.4, H on C4: ~2.3, H on C1: ~1.7, H on C5/C6: ~0.9[3] | C1: 17.8, C2: 125.0, C3: 135.0, C4: 31.0, C5/C6: 22.5 (Approximate values)[10] |

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationships between the four stereoisomers of 4-methyl-2-pentene.

Experimental Workflow for Stereoisomer Analysis

This workflow outlines the general procedure for the synthesis, separation, and characterization of the stereoisomers of 4-methyl-2-pentene.

Conclusion

The stereoisomerism of 4-methyl-2-pentene presents a valuable case study in understanding the interplay of geometric and optical isomerism. For researchers in drug development and organic synthesis, a thorough grasp of the distinct properties and the methods for synthesizing and separating these isomers is paramount. While some physicochemical data for the geometric isomers are available, further research is needed to fully characterize the individual enantiomers, particularly their specific optical rotation. The experimental protocols outlined in this guide provide a foundational framework for the synthesis, separation, and analysis of these compounds, which can be adapted and optimized for specific research and development objectives.

References

- 1. Highly enantioselective synthesis of γ-, δ-, and ε-chiral 1-alkanols via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA)–Cu- or Pd-catalyzed cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Methyl-2-pentene, (2Z)- | C6H12 | CID 5326159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-pentene, (2E)- | C6H12 | CID 172092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cis-4-methylpent-2-ene [stenutz.eu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. TRANS-4-METHYL-2-PENTENE(674-76-0) 13C NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to cis-4-Methyl-2-pentene: Synonyms, Properties, and Experimental Considerations

This technical guide provides a comprehensive overview of cis-4-Methyl-2-pentene, catering to researchers, scientists, and professionals in drug development. It covers a wide range of synonyms and alternative names, detailed physicochemical properties, and outlines key experimental protocols for its synthesis and analysis.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in exhaustive literature searches and substance identification.

| Synonym Category | Name |

| IUPAC Name | (2Z)-4-methylpent-2-ene |

| Common Synonyms | (Z)-4-Methyl-2-pentene |

| cis-4-Methylpent-2-ene | |

| 4-Methyl-cis-2-pentene | |

| Systematic Names | 2-Pentene, 4-methyl-, (2Z)- |

| 2-Pentene, 4-methyl-, (Z)- | |

| Other Names | cis-1-Isopropylpropene |

| cis-2-Methyl-3-pentene |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₂ |

| Molecular Weight | 84.16 g/mol |

| CAS Number | 691-38-3 |

| Appearance | Colorless liquid |

| Boiling Point | 57-58 °C |

| Melting Point | -134.4 °C |

| Density | 0.686 g/mL at 25 °C |

| Refractive Index | 1.398 at 20 °C |

| Flash Point | -28 °F (-33 °C) |

| Water Solubility | Practically insoluble |

Table 2: Spectroscopic Data Identifiers

| Spectroscopic Data | Identifier/Description |

| ¹H NMR | Spectra available in various databases. |

| ¹³C NMR | Spectra available in various databases. |

| Mass Spectrometry | GC-MS data available in NIST and other libraries. |

| IR Spectroscopy | Spectra available for the neat liquid. |

| InChI Key | LGAQJENWWYGFSN-PLNGDYQASA-N |

| Canonical SMILES | CC=CC(C)C |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide in-depth experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation

The synthesis of this compound is most effectively achieved through the partial catalytic hydrogenation of 4-methyl-1-pentyne (B1581292). The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the corresponding alkane and to ensure the formation of the cis-alkene.[1][2]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-methyl-1-pentyne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

-

Hexane (B92381) (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

-

Magnetic stirrer

-

Standard glassware for workup

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1-pentyne in hexane. Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is suitable for small-scale reactions) and stir the mixture vigorously at room temperature.

-

Monitoring the Reaction: The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to 4-methylpentane.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.

-

Purification: The solvent is carefully removed from the filtrate by distillation. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound and for separating it from its trans isomer and other potential impurities.

Instrumentation and Conditions:

-

Gas Chromatograph: A standard GC equipped with a Flame Ionization Detector (FID).

-

Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol phase (e.g., Carbowax) or a highly polar cyanopropyl phase, is recommended for the separation of cis and trans alkene isomers. A long column (e.g., 30-100 meters) will provide better resolution.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program: An initial oven temperature of 40-50°C, held for several minutes, followed by a slow temperature ramp (e.g., 5-10°C/min) to around 150°C.

-

Injector and Detector Temperature: Typically set at 250°C.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as hexane or pentane.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis: The retention times of the peaks are used to identify the components of the mixture. The peak areas can be used to determine the relative concentrations and thus the purity of the sample. Typically, the cis isomer will have a slightly different retention time than the trans isomer on a polar column.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and signaling pathways directly involving this compound. However, as a volatile organic compound (VOC) and a short-chain branched alkene, its potential biological effects can be inferred from the general understanding of these classes of compounds.

Alkenes can be metabolized in vivo, primarily by cytochrome P450 monooxygenases, to form epoxides.[3] These epoxides are reactive electrophiles that can potentially interact with cellular macromolecules.

Caption: General metabolic pathway of alkenes.

It is important to note that the specific metabolic fate and any subsequent biological activity or toxicity of this compound have not been experimentally determined. Research in this area would be necessary to elucidate any potential roles in signaling pathways or drug development. The general toxicity of VOCs can include irritation to the respiratory tract, eyes, and skin, as well as potential neurological effects with high exposure. However, the specific toxicological profile of this compound is not well-documented.

References

CAS number and molecular weight of cis-4-Methyl-2-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of cis-4-Methyl-2-pentene. While not a therapeutic agent itself, this alkene serves as a valuable building block in organic synthesis, a field integral to drug discovery and development. Understanding the characteristics and handling of such reagents is fundamental for the synthesis of more complex molecular targets.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (Z)-4-Methyl-2-pentene, 4-Methyl-cis-2-pentene |

| CAS Number | 691-38-3[1][2][3] |

| Molecular Formula | C₆H₁₂[1][2][4] |

| Molecular Weight | 84.16 g/mol [1][2][4] |

Synthesis and Reactivity